molecular formula C23H25NO2 B1385330 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-78-2

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385330
CAS No.: 1040687-78-2
M. Wt: 347.4 g/mol
InChI Key: GJSCDZIUIGQTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The exact reaction conditions, including temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in proteomics research to study protein interactions and functionsAdditionally, it is used in various industrial processes due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)phenyl]aniline and 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]amine. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-18-11-12-19(2)23(15-18)24-17-20-7-6-10-22(16-20)26-14-13-25-21-8-4-3-5-9-21/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSCDZIUIGQTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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